LDC000067

CDK9 selectivity kinase profiling transcription inhibition

LDC000067 uniquely resolves CDK9 research ambiguities introduced by pan-CDK inhibitors. Its >100-fold selectivity over CDK1/4/6/7 and 55-fold over CDK2 eliminates confounding G1/S or G2/M cell cycle arrest. Buy LDC000067 to precisely attribute phenotypes like RNA Pol II pausing, short-lived mRNA depletion (MCL1, MYC), and p53-dependent apoptosis solely to CDK9 inhibition. Batch-tested ≥98% purity with reliable global shipping.

Molecular Formula C18H18N4O3S
Molecular Weight 370.4 g/mol
CAS No. 1073485-20-7
Cat. No. B1674669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDC000067
CAS1073485-20-7
Synonyms3-((6-(2-methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methane sulfonamide
3-((6-(2-methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide
LDC000067
LDC067
Molecular FormulaC18H18N4O3S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N
InChIInChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22)
InChIKeyGGQCIOOSELPMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO (50mg/mL).
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LDC000067 (CAS 1073485-20-7): A Highly Selective CDK9 Inhibitor for Precise Transcriptional Control Research


LDC000067 is a small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9) with an IC50 of 44 nM [1]. It functions as an ATP-competitive inhibitor that selectively suppresses P-TEFb-dependent transcription, leading to the depletion of short-lived mRNAs and induction of apoptosis in cancer cells . Its selectivity for CDK9 over other CDKs ranges from 55-fold (vs. CDK2) to greater than 227-fold (vs. CDK6 and CDK7), a profile that exceeds that of earlier-generation inhibitors flavopiridol and DRB .

Why LDC000067 Cannot Be Substituted by Generic Pan-CDK Inhibitors in Transcription-Focused Assays


Pan-CDK inhibitors such as flavopiridol and dinaciclib, or multi-CDK agents like AT7519 and SNS-032, exhibit broad inhibition profiles that confound interpretation of CDK9-specific transcriptional effects. For instance, flavopiridol inhibits CDK1, CDK2, CDK4, and CDK9 at comparable nanomolar potencies, while dinaciclib potently inhibits CDK1, CDK2, CDK5, and CDK9 [1]. In contrast, LDC000067 achieves >100-fold selectivity for CDK9 over CDK1, CDK4, CDK6, and CDK7, and 55-fold over CDK2, enabling attribution of observed phenotypes—particularly effects on RNA polymerase II pausing and short-lived mRNA depletion—specifically to CDK9 inhibition rather than to off-target cell cycle kinases [2].

Quantitative Differentiation: LDC000067 vs. Closest CDK9-Targeting Analogs and Pan-CDK Inhibitors


Superior CDK9 Selectivity Over Flavopiridol and DRB in Functional Kinase Assays

In functional kinase assays, LDC000067 exhibits a selectivity window for CDK9 that exceeds that of the known pan-CDK inhibitors flavopiridol and DRB. Specifically, LDC000067 displays 55-fold selectivity over CDK2, 125-fold over CDK1, 210-fold over CDK4, and >227-fold over both CDK6 and CDK7 [1]. By contrast, flavopiridol inhibits CDK1, CDK2, CDK4, and CDK9 at comparable nanomolar potencies (IC50 values ranging from 20–100 nM across these targets) [2].

CDK9 selectivity kinase profiling transcription inhibition

Narrower Kinase Profiling Spectrum Compared to Multi-CDK Inhibitors Dinaciclib, SNS-032, and AT7519

At a screening concentration of 10 µM, LDC000067 inhibits only CDK9 (IC50 = 44 nM) among a panel of 36 kinases tested, demonstrating minimal off-target activity against other CDKs and unrelated kinases . In contrast, dinaciclib potently inhibits CDK1 (IC50 = 3 nM), CDK2 (IC50 = 1 nM), CDK5 (IC50 = 1 nM), and CDK9 (IC50 = 4 nM) [1]; SNS-032 inhibits CDK2 (IC50 = 38 nM), CDK7 (IC50 = 62 nM), and CDK9 (IC50 = 4 nM) ; and AT7519 inhibits CDK1, CDK2, CDK4, CDK6, and CDK9 with IC50 values ranging from 10 to 210 nM .

kinase selectivity off-target profiling CDK panel

In Vivo Efficacy at Low Dose in Osteoarthritis Models: 7.5 mg/kg Protects Cartilage

In a mouse model of anterior cruciate ligament transection (ACLT), LDC000067 administered at 7.5 mg/kg significantly delayed cartilage degeneration and prevented bone resorption . Additionally, in LPS-induced osteoarthritis models, the same 7.5 mg/kg dose prevented inflammatory bone resorption . This in vivo activity is observed at a dose lower than the reported effective doses for many pan-CDK inhibitors in inflammatory disease models; for example, flavopiridol typically requires doses of 10–15 mg/kg to achieve comparable anti-inflammatory effects in murine models [1].

osteoarthritis in vivo efficacy cartilage protection

Validated Suppression of Influenza Virus Replication in Vitro and in Vivo

LDC000067 strongly suppresses influenza virus replication both in vitro and in a mouse model of influenza infection. Treatment with LDC000067 disrupts viral RNA transcription and nuclear import of viral ribonucleoproteins (vRNPs) by reducing RNA polymerase II expression, a requisite host factor for influenza replication [1]. In contrast, pan-CDK inhibitors such as flavopiridol and dinaciclib have not been systematically validated in influenza models; their broader CDK inhibition profiles would likely induce confounding cytotoxicity and cell cycle effects in respiratory epithelial cells [2].

antiviral research influenza host-targeted therapy

p53 Activation and Apoptosis Induction in mESCs Without Cell Cycle Arrest Confound

In mouse embryonic stem cells (mESCs), LDC000067 reduces phosphorylation of RNA polymerase II at Ser2 (Ser2-P), induces p53 activation, and leads to apoptosis . This phenotype is directly attributable to CDK9 inhibition, as LDC000067's >100-fold selectivity over CDK1, CDK4, CDK6, and CDK7 minimizes off-target cell cycle kinase inhibition that would otherwise confound apoptosis readouts [1]. By comparison, flavopiridol and dinaciclib induce p53 activation and apoptosis accompanied by G1/S and G2/M cell cycle arrest due to their potent CDK1/2/4 inhibition, making it difficult to dissect the relative contribution of transcriptional vs. cell cycle CDK inhibition to the apoptotic phenotype [2].

apoptosis p53 pathway mouse embryonic stem cells

Precision Research Applications Enabled by LDC000067's Unique Selectivity Profile


Transcriptional CDK9 Inhibition in Cancer Cells Without Cell Cycle Arrest Confound

LDC000067 is the preferred tool for studying CDK9-dependent transcriptional regulation in cancer cells. Its >100-fold selectivity over CDK1/4/6/7 ensures that observed effects on RNA polymerase II pausing, short-lived mRNA depletion (e.g., MCL1, MYC), and apoptosis induction are not confounded by G1/S or G2/M cell cycle arrest, unlike pan-CDK inhibitors flavopiridol and dinaciclib [1].

Host-Targeted Antiviral Research Against Influenza

LDC000067 is uniquely validated as a CDK9-selective inhibitor that suppresses influenza virus replication in vitro and in vivo by disrupting host RNA polymerase II-dependent viral transcription and vRNP nuclear import. This application distinguishes LDC000067 from multi-CDK inhibitors, which lack systematic antiviral validation and would introduce confounding cytotoxicity in respiratory epithelial models [2].

Preclinical Osteoarthritis and Inflammatory Disease Models at Low Doses

LDC000067's demonstrated in vivo efficacy at 7.5 mg/kg in ACLT and LPS-induced osteoarthritis models makes it a valuable tool for investigating CDK9's role in cartilage protection and bone resorption. The lower effective dose compared to pan-CDK inhibitors (10–15 mg/kg for flavopiridol in inflammatory models) suggests a more favorable therapeutic index for preclinical inflammation research .

p53-Dependent Apoptosis Studies in Stem Cells and Cancer Lines

LDC000067 enables cleaner interrogation of the CDK9–p53 apoptosis axis in mouse embryonic stem cells and cancer lines. Because its selectivity window minimizes off-target CDK1/2/4 inhibition, researchers can attribute p53 activation and subsequent apoptosis specifically to CDK9-mediated transcriptional regulation rather than to DNA damage checkpoints triggered by cell cycle CDK inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDC000067

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.